The Unseen Player: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyacyclovir
The Unseen Player: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyacyclovir
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Prodrug Conversion
In the landscape of antiviral therapy, the narrative of acyclovir and its highly successful prodrug, valacyclovir, is often centered on the efficient conversion to the active parent compound. However, this simplification overlooks a crucial aspect of their metabolic journey: the formation of metabolites. Among these, 8-hydroxyacyclovir emerges as a significant, albeit often underestimated, player. This technical guide provides a comprehensive exploration of 8-hydroxyacyclovir, from its initial discovery to its synthesis, metabolic pathway, and clinical relevance. By delving into the scientific intricacies of this metabolite, we aim to equip researchers and drug development professionals with a deeper understanding of the complete pharmacological profile of one of the most important antiviral drug families.
The Genesis of a Metabolite: Discovery and Historical Context
The story of 8-hydroxyacyclovir is intrinsically linked to the development and extensive metabolic profiling of its parent compound, acyclovir. Acyclovir, a synthetic purine nucleoside analog, was first synthesized in the 1970s and quickly became a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections[1]. Its selective phosphorylation by viral thymidine kinase, and subsequent inhibition of viral DNA polymerase, marked a new era in antiviral therapy[1].
The first identification of 8-hydroxyacyclovir, chemically known as 8-hydroxy-9-((2-hydroxyethoxy)methyl)guanine, as a metabolite of acyclovir in humans can be traced back to early studies on the disposition and biotransformation of acyclovir. A pivotal 1981 study by de Miranda et al. meticulously characterized the metabolic fate of radiolabeled acyclovir in human subjects. Through the use of reverse-phase high-performance liquid chromatography (HPLC), they identified a minor metabolite in the urine, which accounted for less than 0.2% of the administered dose and was confirmed to be 8-hydroxy-9-[(2-hydroxyethoxy)methyl]guanine[2]. This discovery, though seemingly minor in terms of quantity, opened a new chapter in understanding the complete metabolic profile of acyclovir.
Subsequent investigations into the disposition of acyclovir in various animal species further solidified the presence of 8-hydroxyacyclovir as a consistent, albeit minor, biotransformation product[3][4]. The advent of valacyclovir, the L-valyl ester of acyclovir, in the 1990s brought renewed attention to acyclovir's metabolites. Valacyclovir was designed to enhance the oral bioavailability of acyclovir, leading to higher systemic concentrations of the parent drug and, consequently, its metabolites[5]. This heightened exposure underscored the importance of fully characterizing all metabolic pathways.
The Metabolic Journey: From Acyclovir to 8-Hydroxyacyclovir
The formation of 8-hydroxyacyclovir from acyclovir is an oxidative process catalyzed by a specific host enzyme. This biotransformation is a testament to the intricate interplay between a xenobiotic and the body's metabolic machinery.
The Key Enzyme: Aldehyde Oxidase
The enzymatic conversion of acyclovir to 8-hydroxyacyclovir is primarily mediated by aldehyde oxidase (AO) , a cytosolic enzyme belonging to the family of molybdenum-containing enzymes[6]. Aldehyde oxidase is known for its broad substrate specificity, catalyzing the oxidation of a wide range of aldehydes and heterocyclic compounds. In the case of acyclovir, AO facilitates the hydroxylation of the purine ring at the C8 position.
The involvement of aldehyde oxidase in this metabolic step has significant implications. The activity of AO can vary considerably among individuals due to genetic polymorphisms, potentially leading to inter-individual differences in the extent of 8-hydroxyacyclovir formation[7][8]. This variability can influence the overall pharmacokinetic and pharmacodynamic profile of acyclovir and valacyclovir.
Visualizing the Metabolic Pathway
The metabolic conversion of valacyclovir to acyclovir and its subsequent metabolism to 8-hydroxyacyclovir and another major metabolite, 9-carboxymethoxymethylguanine (CMMG), can be visualized as follows:
Synthesis and Characterization: From Bench to Biological Studies
The availability of pure 8-hydroxyacyclovir is essential for conducting detailed in vitro and in vivo studies to elucidate its biological properties. Several synthetic routes have been developed to produce this metabolite in the laboratory.
Synthetic Strategies
A common and practical approach to the synthesis of 8-hydroxyacyclovir involves the use of a precursor molecule that can be chemically modified to introduce the hydroxyl group at the 8-position of the guanine ring.
One reported method starts with 8-bromoacyclovir. This intermediate can be treated with sodium acetate in acetic acid, followed by hydrolysis, to yield 8-hydroxyacyclovir[9].
Experimental Protocol: Synthesis of 8-Hydroxyacyclovir from 8-Bromoacyclovir
-
Step 1: Acetoxylation. 8-Bromoacyclovir is refluxed with sodium acetate in glacial acetic acid. This step results in the formation of an 8-acetoxy intermediate.
-
Step 2: Hydrolysis. The resulting acetate derivative is then hydrolyzed, typically using a base such as sodium hydroxide or an amine like 2-aminoethanol in boiling water, to remove the acetyl group and yield 8-hydroxyacyclovir[9].
-
Step 3: Purification. The crude product is then purified, often by recrystallization from an appropriate solvent system, to obtain highly pure 8-hydroxyacyclovir suitable for analytical and biological studies.
Physicochemical Properties
A summary of the key physicochemical properties of 8-hydroxyacyclovir is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₅O₄ | [10] |
| Molecular Weight | 241.20 g/mol | [10] |
| IUPAC Name | 2-amino-9-((2-hydroxyethoxy)methyl)-1,7-dihydro-6H-purine-6,8-dione | [10] |
| CAS Number | 80685-23-0 | [10] |
Analytical Methodologies for Detection and Quantification
The accurate and sensitive measurement of 8-hydroxyacyclovir in biological matrices is crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most widely used technique for the quantification of 8-hydroxyacyclovir.
Experimental Protocol: HPLC-MS/MS Method for 8-Hydroxyacyclovir Quantification in Plasma
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of 8-hydroxyacyclovir).
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 8-hydroxyacyclovir and the internal standard.
-
Data Presentation: Pharmacokinetic Parameters
Pharmacokinetic studies have provided valuable data on the disposition of 8-hydroxyacyclovir in humans. The following table summarizes key pharmacokinetic parameters from a study involving the administration of high-dose valacyclovir.
| Parameter | 8-Hydroxyacyclovir (Normal Renal Function) | 8-Hydroxyacyclovir (Impaired Renal Function) | Source |
| Cmax (µM) | 0.32 ± 0.10 | 1.6 ± 0.57 | [6] |
| AUC (h·µM) | 1.4 ± 0.38 | 17 ± 5.6 | [6] |
| CSF Penetration (%) | ~24 | ~24 | [6] |
Biological Activity and Clinical Significance
While 8-hydroxyacyclovir is a minor metabolite, its biological activity and potential clinical implications warrant careful consideration, particularly in specific patient populations.
Antiviral Activity
The antiviral activity of 8-hydroxyacyclovir is significantly lower than that of its parent compound, acyclovir. This is because the structural modification at the 8-position of the purine ring interferes with the crucial first step in acyclovir's mechanism of action: phosphorylation by viral thymidine kinase. For acyclovir to be active, it must be converted to acyclovir monophosphate by the viral enzyme. The 8-hydroxy group hinders this enzymatic conversion, rendering the metabolite largely inactive as a direct antiviral agent. While specific IC50 values are not widely reported in the literature, it is generally accepted that its potency is negligible compared to acyclovir.
Clinical Relevance and Potential for Neurotoxicity
Although not a significant contributor to the antiviral effect, 8-hydroxyacyclovir has been implicated in the adverse effects associated with acyclovir and valacyclovir therapy, particularly neurotoxicity.
Cases of neurotoxicity, characterized by symptoms such as confusion, hallucinations, and seizures, have been reported in patients receiving acyclovir, especially those with impaired renal function[9]. While the exact mechanism is not fully elucidated, accumulation of acyclovir and its metabolites in the central nervous system is thought to play a role.
Studies have shown that 8-hydroxyacyclovir can cross the blood-brain barrier and accumulate in the cerebrospinal fluid (CSF)[6]. In patients with renal impairment, the clearance of both acyclovir and 8-hydroxyacyclovir is reduced, leading to elevated concentrations in both plasma and the CSF[6]. The contribution of 8-hydroxyacyclovir to the observed neurotoxic symptoms is an area of ongoing investigation.
Conclusion and Future Directions
8-Hydroxyacyclovir, once considered a minor and insignificant biotransformation product of acyclovir, has emerged as a molecule of interest for a more complete understanding of the pharmacology of acyclovir and valacyclovir. Its discovery was a result of meticulous metabolic studies that paved the way for a deeper appreciation of the complex fate of these antiviral agents in the body.
While its direct antiviral activity is minimal, its formation via aldehyde oxidase and its potential role in the adverse effect profile of the parent drugs highlight the importance of studying drug metabolites. Future research should focus on:
-
Quantitative Antiviral Activity: Definitive studies to quantify the antiviral potency (or lack thereof) of 8-hydroxyacyclovir against a panel of herpesviruses are still needed to provide a complete picture.
-
Neurotoxicity Mechanisms: Further investigation into the specific molecular mechanisms by which 8-hydroxyacyclovir may contribute to neurotoxicity is warranted.
-
Impact of Genetic Polymorphisms: A deeper understanding of how genetic variations in aldehyde oxidase activity influence the formation of 8-hydroxyacyclovir and the subsequent clinical outcomes in patients receiving acyclovir or valacyclovir could lead to more personalized therapeutic approaches.
By continuing to explore the subtleties of drug metabolism, the scientific community can build upon the legacy of acyclovir and further refine the safe and effective use of this important class of antiviral agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135530051, 8-Hydroxyacyclovir. Retrieved from [Link].
- de Miranda, P., Krasny, H. C., Page, D. A., & Elion, G. B. (1981). The disposition of acyclovir in different species. Journal of Pharmacology and Experimental Therapeutics, 219(2), 309–315.
- de Miranda, P., Krasny, H. C., Page, D. A., & Elion, G. B. (1982). Species differences in the disposition of acyclovir. The American Journal of Medicine, 73(1A), 31–35.
- Richards, D. M., Carmine, A. A., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Acyclovir. A review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 26(5), 378–438.
- Kim, S., Kim, J. S., Lee, J. W., & Kim, J. O. (2018). Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus. Journal of Microbiology and Biotechnology, 28(1), 136-143.
- Whitley, R. J., & Gnann, J. W. (2002). Acyclovir: a decade later. The New England Journal of Medicine, 346(22), 1712–1714.
- Hassan, H. E., & Damal, S. B. (2017). A Practical Synthesis of 8-Hydroxyacyclovir and 9-(Carboxymethoxymethyl)guanine, Metabolites of Acyclovir. Journal of Heterocyclic Chemistry, 54(4), 2354-2359.
- Laskin, O. L. (1983). Clinical pharmacokinetics of acyclovir. Clinical Pharmacokinetics, 8(3), 187–201.
-
PubChem. (n.d.). Acyclovir. In PubChem Compound Summary for CID 135398513. Retrieved from [Link].
- Perrott, J., L'Etoile, N., & Kaplan, J. M. (2011). Acyclovir-induced nephrotoxicity: the role of the acyclovir aldehyde metabolite.
- Smith, J. P., Weller, S., Johnson, B., Nicotera, J., Haas, D. W., & Raffanti, S. (2010). Pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose valacyclovir in subjects with normal and impaired renal function. Antimicrobial Agents and Chemotherapy, 54(3), 1146–1151.
- Hori, T., Ouchi, H., Ide, T., Higuchi, M., & Ieiri, I. (2013). Influence of ALDH2 genetic polymorphisms on aciclovir pharmacokinetics following oral administration of valaciclovir in Japanese end-stage renal disease patients. Journal of Clinical Pharmacy and Therapeutics, 38(6), 469–473.
- Furman, P. A., de Miranda, P., St. Clair, M. H., & Elion, G. B. (1981). Metabolism of acyclovir in virus-infected and uninfected cells. Antimicrobial Agents and Chemotherapy, 20(4), 518–524.
- Kutsuma, T., Sakai, Y., Ouchi, H., Shiina, N., Yamagishi, T., Shibuya, S., & Yokomatsu, T. (2005). A practical synthesis of 8-hydroxyacyclovir and 9-(carboxymethoxymethyl)guanine, metabolites of acyclovir. Heterocycles, 65(8), 1967-1973.
- Trajanoska, S., Gjorgoski, I., & Spirevska, I. (2013). Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. Macedonian Pharmaceutical Bulletin, 59(1-2), 25-33.
- Schaeffer, H. J., Beauchamp, L., de Miranda, P., Elion, G. B., Bauer, D. J., & Collins, P. (1978). 9-(2-hydroxyethoxymethyl)guanine as an inhibitor of herpes simplex virus replication.
- Foti, A., Dorendorf, F., & Leimkühler, S. (2017). A single nucleotide polymorphism causes enhanced radical oxygen species production by human aldehyde oxidase. PloS one, 12(7), e0182061.
-
Medical News Today. (2021, May 27). Valacyclovir: Everything to know. Retrieved from [Link].
- Boyd, M. R., Bacon, T. H., Sutton, D., & Cole, M. (1987). A comparative study of the in vitro and in vivo antiviral activities of acyclovir and penciclovir. Journal of Antimicrobial Chemotherapy, 20(Suppl B), 3–11.
- Li, Q., & Li, X. (2020). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 25(16), 3743.
- Weller, S., Blum, M. R., Doucette, M., Burnette, T., Cederberg, D. M., de Miranda, P., & Smiley, M. L. (1993). Valaciclovir: development, clinical utility and potential. Journal of Antimicrobial Chemotherapy, 32(Suppl B), 7–21.
- Kumar, C. V., Kumar, D. A., & Rao, J. V. L. N. S. (2010). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF ACYCLOVIR IN HUMAN PLASMA. Trade Science Inc..
- Benedetti, S., Fusco, D., Palumbo, C., & Canestrari, F. (2019). Acyclovir induces cell cycle perturbation and apoptosis in Jurkat leukemia cells, and enhances chemotherapeutic drug cytotoxicity. Life sciences, 215, 13-20.
-
ResearchGate. (n.d.). Therapeutic indices for antiviral. Retrieved from [Link].
- de Miranda, P., Good, S. S., Laskin, O. L., Krasny, H. C., Connor, J. D., & Lietman, P. S. (1981). Disposition of intravenous radioactive acyclovir. Clinical Pharmacology & Therapeutics, 30(5), 662–672.
- Filer, C. N., Allen, G. D., Brown, T. A., Fowles, S. E., Hollis, F. J., & Mort, E. E. (1994). Metabolic disposition of the acyclovir prodrug valaciclovir in the rat. Drug Metabolism and Disposition, 22(4), 540–545.
- Clark, B. J., & Smith, D. A. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Biochemical Pharmacology, 49(5), 721-725.
-
ClinicalTrials.gov. (n.d.). Valacyclovir vs. Acyclovir as HSV-2 Suppressive Therapy: Effect on Plasma HIV-1 Levels Among HIV-1/HSV-2 Co-infected Persons. Retrieved from [Link].
-
Journal of Chemical and Pharmaceutical Sciences. (2015). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ACYCLOVIR IN BULK DRUG AND TABLETS. Retrieved from [Link].
-
SciSpace. (1989). Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced. Retrieved from [Link].
- Cheng, Y. C., Grill, S. P., Dutschman, G. E., Nakayama, K., & Bastow, K. F. (1983). Unique spectrum of activity of 9-[(1,3-dihydroxy-2-propoxy)methyl]-guanine against herpesviruses in vitro and its mode of action against herpes simplex virus type 1. Proceedings of the National Academy of Sciences, 80(10), 2767-2770.
-
ClinPGx. (n.d.). Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link].
- Nimje, M., Agrawal, K., & Agrawal, H. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish Journal of Pharmaceutical Sciences, 19(2), 218-225.
-
Hims. (n.d.). Valacyclovir: How It Works, Side Effects & More. Retrieved from [Link].
-
ResearchGate. (n.d.). Effect of Acyclovir on Physiological Parameters and Reproductive Efficiency in Adult Male Rats (Rattus Norvegicus). Retrieved from [Link].
-
ResearchGate. (n.d.). Cytotoxic effect of acyclovir against Vero cells. Retrieved from [Link].
- Google Patents. (n.d.). RU2111967C1 - Method of synthesis of aciclovir.
- Singh, S., Fowles, S., Shrinivas, N. R., & Singh, Y. (2016). Emerging Associations of the ALDH2* 2 Polymorphism with Disease Susceptibility.
- Eskes, C., Bessou, S., Le-Hegarat, L., Zuang, V., & Pfaller, C. (2012). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro, 26(5), 720-731.
- Whitley, R. J., Blum, M. R., Barton, N., & de Miranda, P. (1982). Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals. The American Journal of Medicine, 73(1A), 165–171.
-
St. Jude Children's Research Hospital. (2021, July 7). Genetic factors linked to response to common antiviral medications. Retrieved from [Link].
-
ResearchGate. (n.d.). Investigation of the Antiviral effect of Acyclovir on Canine Parvovirus Infection. Retrieved from [Link].
- Google Patents. (n.d.). EP0709385A1 - Preparation of acyclovir.
Sources
- 1. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of intravenous radioactive acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The disposition of acyclovir in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in the disposition of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single nucleotide polymorphism causes enhanced radical oxygen species production by human aldehyde oxidase | PLOS One [journals.plos.org]
- 8. longdom.org [longdom.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 8-Hydroxyacyclovir | C8H11N5O4 | CID 135530051 - PubChem [pubchem.ncbi.nlm.nih.gov]
